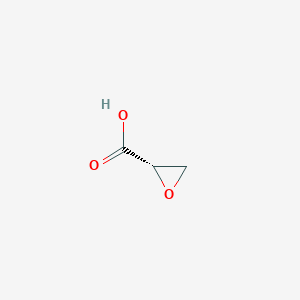

(S)-oxirane-2-carboxylic acid

描述

Structure

3D Structure

属性

分子式 |

C3H4O3 |

|---|---|

分子量 |

88.06 g/mol |

IUPAC 名称 |

(2S)-oxirane-2-carboxylic acid |

InChI |

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)/t2-/m0/s1 |

InChI 键 |

OTGHWLKHGCENJV-REOHCLBHSA-N |

手性 SMILES |

C1[C@H](O1)C(=O)O |

规范 SMILES |

C1C(O1)C(=O)O |

产品来源 |

United States |

Significance of Chiral Epoxides As Synthetic Intermediates in Organic Chemistry

Chiral epoxides are a crucial class of intermediates in organic synthesis, prized for their utility in constructing complex chiral molecules. researchgate.netmdpi.com The high reactivity of the epoxide ring, stemming from its inherent ring strain and the polarity of the C-O bonds, allows for a wide variety of stereospecific transformations. researchgate.netlboro.ac.uk Nucleophilic ring-opening reactions, a hallmark of epoxide chemistry, can proceed under acidic, basic, or neutral conditions, leading to the formation of vicinal diols, amino alcohols, and other valuable functionalized compounds. researchgate.netlboro.ac.uk

The ability to introduce two new stereocenters in a controlled manner during ring-opening reactions makes chiral epoxides particularly valuable. Methods such as the Sharpless asymmetric epoxidation have become powerful tools for the enantioselective synthesis of these intermediates from prochiral allylic alcohols. hilarispublisher.comnih.gov This control over stereochemistry is paramount in the synthesis of pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. researchgate.net

The versatility of chiral epoxides is further demonstrated by their presence in a wide array of natural products and their use as key precursors in the synthesis of biologically active compounds. lboro.ac.uk Their application spans the production of β-blockers, anticancer agents, and other important therapeutic agents. researchgate.net

The Pivotal Role of S Oxirane 2 Carboxylic Acid As a Chiral Building Block

(S)-Oxirane-2-carboxylic acid, also known as (S)-glycidic acid, serves as a fundamental chiral building block in organic synthesis. smolecule.com Its bifunctional nature, possessing both a reactive epoxide and a carboxylic acid, allows for a diverse range of chemical modifications. smolecule.com The epoxide ring can be opened by various nucleophiles, while the carboxylic acid group can undergo reactions such as esterification and amidation. smolecule.com This dual reactivity makes it a valuable precursor for a multitude of more complex chiral molecules. smolecule.com

The specific (S)-stereochemistry of the molecule is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. lookchem.com This is particularly important in the pharmaceutical industry for the development of new drugs. lookchem.com For instance, derivatives of oxirane-2-carboxylic acid have been investigated for their potential in synthesizing pharmaceutical compounds, including those with antiproliferative activities. researchgate.net

The synthetic utility of this compound and its derivatives is highlighted in their use as intermediates for a variety of complex targets. For example, they have been employed in the synthesis of peptidomimetics and other biologically relevant molecules. The ability to use this simple chiral molecule to construct more elaborate structures underscores its importance as a versatile synthetic tool.

| Property | Value |

| Molecular Formula | C₃H₄O₃ |

| IUPAC Name | (2S)-oxirane-2-carboxylic acid |

| Molar Mass | 88.06 g/mol |

| Common Name | (S)-glycidic acid |

Current Research Landscape and Future Directions for S Oxirane 2 Carboxylic Acid

Elucidation of Absolute Configuration and Enantiomeric Purity

The determination of the absolute configuration and the measurement of enantiomeric purity are critical for the synthesis and application of this compound and its derivatives. Several analytical techniques are employed to establish and quantify the stereochemical integrity of these chiral compounds.

The absolute configuration of a chiral molecule like this compound can be unequivocally determined using X-ray crystallography. iucr.orgresearchgate.net This technique provides a detailed three-dimensional map of the atomic positions in a crystalline sample, allowing for the direct assignment of the (R) or (S) configuration at each stereocenter. For instance, the absolute configuration of derivatives such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman has been confirmed through single-crystal X-ray analysis. iucr.orgresearchgate.net

Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other in a mixture. thieme-connect.de It is a crucial parameter in asymmetric synthesis. thieme-connect.de Chiral chromatography is a primary method for determining enantiomeric purity. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification. acs.orgorgsyn.org For example, complexation gas chromatography using optically active metal chelates has been used to determine the enantiomeric purities of alkyloxiranes with high precision. orgsyn.org Similarly, the enantiomeric excess of various chiral epoxides is routinely determined by HPLC analysis using chiral columns like Chiralcel and Kromasil. acs.org

In addition to chromatographic methods, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for stereochemical analysis. mdpi.comresearchgate.net These spectroscopic methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation. When combined with quantum mechanical calculations, such as Density Functional Theory (DFT), these experimental spectra can be simulated to provide a reliable assignment of the absolute configuration. mdpi.com Optical rotation, which measures the rotation of plane-polarized light, is a classical method, but its value can be influenced by experimental conditions and molecular associations in solution, potentially deviating from the true enantiomeric purity. thieme-connect.de

| Technique | Principle | Application Example | Reference(s) |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Unambiguous assignment of the absolute configuration of crystalline epoxide derivatives. | iucr.org, researchgate.net |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Quantification of enantiomeric excess (ee) in mixtures of chiral epoxides. | acs.org, orgsyn.org |

| Chiroptical Spectroscopy (CD/VCD) | Differential absorption of circularly polarized light by a chiral molecule. | Determination of absolute configuration, often aided by computational (DFT) analysis. | mdpi.com, researchgate.net |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Historical method for assessing optical purity; value can be concentration-dependent. | thieme-connect.de |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is a controlling factor in its chemical reactivity, particularly in nucleophilic ring-opening reactions. The strained three-membered epoxide ring is highly susceptible to attack by nucleophiles. lboro.ac.uk The (S) configuration at the C2 carbon directs the trajectory of the incoming nucleophile, leading to highly stereoselective and often stereospecific transformations.

The ring-opening of epoxides typically proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on one of the epoxide carbons. This results in an inversion of configuration at the center of attack. In the case of this compound derivatives, a nucleophile can attack either the C2 or C3 position. The regioselectivity of this attack is influenced by steric and electronic factors, but the stereochemical outcome at the attacked carbon is generally inversion. This predictable stereoselectivity makes these compounds valuable chiral building blocks for synthesizing complex molecules with defined stereocenters. orgsyn.orgbeilstein-journals.org

For example, the transformation of optically active 2-chloroalkanoic acids into alkyloxiranes proceeds with a clear inversion of configuration at the stereocenter. orgsyn.org Similarly, the stereoselective ring-opening of epoxyalcohols with amines is a well-established method for producing aminoalcohols with controlled stereochemistry. mdpi.com The reaction of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes demonstrates how the orientation of the oxirane ring and the nature of the substituents dictate the reaction's outcome, leading to specific regio- and stereoisomers through pathways like trans-diaxial ring opening. beilstein-journals.org In some cases, the reaction can proceed through an intermediate aziridinium (B1262131) ion, which further controls the stereochemical path of the nucleophilic attack. beilstein-journals.org

| Reaction Type | Key Stereochemical Principle | Outcome | Reference(s) |

| Nucleophilic Ring-Opening | SN2-type backside attack on an epoxide carbon. | Inversion of configuration at the site of nucleophilic attack. | orgsyn.org, beilstein-journals.org |

| Aminolysis of Epoxides | Stereocontrolled attack by an amine nucleophile. | Formation of aminoalcohols with predictable stereochemistry. | mdpi.com |

| Intramolecular Rearrangement | Neighboring group participation leading to intermediates like aziridinium ions. | Formation of products via a pathway with defined stereochemical constraints. | beilstein-journals.org |

Strategies for Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives relies on methods of asymmetric catalysis. These strategies aim to create the desired stereocenter with high efficiency and enantioselectivity.

A cornerstone of asymmetric epoxidation is the Sharpless-Katsuki epoxidation . This method is highly effective for allylic alcohols and uses a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ester, such as diethyl tartrate (DET). smolecule.comresearchgate.netacs.org The choice between L-(+)-DET and D-(-)-DET determines the absolute configuration of the resulting epoxide, allowing for predictable synthesis of either enantiomer. smolecule.com

Another powerful metal-catalyzed method is the Jacobsen-Katsuki epoxidation , which employs manganese-based catalysts supported by chiral salen ligands. smolecule.com This system is particularly effective for the asymmetric epoxidation of cis-disubstituted alkenes, often achieving high enantioselectivity. smolecule.com

In recent years, organocatalysis has emerged as a major strategy for asymmetric epoxidation, avoiding the use of metals. nih.gov Various classes of small organic molecules can catalyze the epoxidation of α,β-unsaturated carbonyl compounds, which are direct precursors to oxirane-2-carboxylic acid derivatives. nih.govjst.go.jp

Amine-based catalysts : Chiral primary amine salts have been shown to catalyze the highly enantioselective epoxidation of cyclic enones using hydrogen peroxide. organic-chemistry.org

Cinchona alkaloids : Hybrid amide-based Cinchona alkaloids have been developed as highly efficient phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (up to >99% ee) with very low catalyst loading. acs.org

Lanthanide-based catalysts : Complexes of rare-earth metals like yttrium or lanthanum with chiral ligands such as BINOL can effectively catalyze the asymmetric epoxidation of α,β-unsaturated esters and amides. jst.go.jporganic-chemistry.org

Kinetic resolution is another important strategy. This approach involves the selective reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. Lipase-mediated resolutions, for instance, are widely used to separate enantiomers of alcohols or carboxylic acids. mdpi.com

| Synthetic Strategy | Catalyst/Reagent System | Substrate Type | Key Features | Reference(s) |

| Sharpless Epoxidation | Ti(Oi-Pr)₄ / Diethyl Tartrate (DET) | Allylic Alcohols | Predictable stereocontrol based on the choice of (L)- or (D)-DET. | smolecule.com, researchgate.net, acs.org |

| Jacobsen Epoxidation | Mn-salen complexes | cis-Alkenes | High enantioselectivity for unfunctionalized cis-alkenes. | smolecule.com |

| Organocatalysis | Chiral amines, Cinchona alkaloids | α,β-Unsaturated Ketones/Esters | Metal-free; high ee values; mild reaction conditions. | nih.gov, organic-chemistry.org, acs.org |

| Lanthanide Catalysis | Yb or La complexes / Chiral Ligands | α,β-Unsaturated Ketones/Esters | Excellent yields and enantioselectivities at room temperature. | organic-chemistry.org |

| Kinetic Resolution | Lipase enzymes | Racemic alcohols or esters | Separation of enantiomers from a racemic mixture via selective reaction. | mdpi.com |

Asymmetric Epoxidation Approaches

The creation of the chiral epoxide ring is a critical step in the synthesis of this compound. Asymmetric epoxidation methods are employed to achieve high enantioselectivity.

Catalytic Asymmetric Oxidation of Alkenes

Catalytic asymmetric oxidation of alkenes is a powerful strategy for synthesizing chiral epoxides. grantome.com These methods utilize a small amount of a chiral catalyst to transfer an oxygen atom to a prochiral alkene, yielding an enantiomerically enriched epoxide. grantome.comwikipedia.org

Recent advancements have led to the development of novel catalyst systems. For instance, chiral polymer-stabilized bimetallic nanoclusters, such as palladium/gold or copper/gold nanoparticles, have shown high efficacy. grantome.com These catalysts, when used with oxidants like oxygen or hydrogen peroxide, can achieve excellent enantioselectivity (e.g., 97-99% ee) in the oxidation of various alkenes. grantome.com Another notable method involves the use of chiral iminium salts as catalysts, which have demonstrated high enantiomeric excesses in the epoxidation of diverse olefins. lboro.ac.uk

| Catalyst System | Oxidant | Substrate Type | Enantiomeric Excess (ee) |

| Pd/Au (3:1)-chiral polymer 2R | Oxygen (2 atm) | Alkenes | 97 - 99% grantome.com |

| Cu/Au (3:1)-2R | 30% Hydrogen Peroxide | Cycloalkanes | Excellent grantome.com |

| Chiral Iminium Salts | Oxone | Triphenylethylene | up to 71% lboro.ac.uk |

Prilezhaev Reaction and its Chiral Variants

The Prilezhaev reaction, first reported in 1909, involves the epoxidation of an alkene using a peroxy acid. wikipedia.org This reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

The classical Prilezhaev reaction on an achiral alkene results in a racemic mixture of epoxides. To achieve asymmetry, chiral variants of this reaction have been developed. One approach is to use a chiral peroxy acid. Another, more common strategy, involves the use of a chiral catalyst in conjunction with an achiral oxidant. For instance, the Sharpless epoxidation, which uses titanium tetraisopropoxide and a chiral tartrate ester ligand, is highly effective for the asymmetric epoxidation of allylic alcohols, dictating the absolute configuration of the resulting epoxide. smolecule.com

The epoxidation of α,β-unsaturated carboxylic acids or their derivatives is a direct route to oxirane-2-carboxylic acids. smolecule.com While direct epoxidation of α,β-unsaturated carboxylic acids with peroxy acids can be challenging, the use of their derivatives, such as imidazolides, has shown promise in catalytic asymmetric epoxidation. jst.go.jpresearchgate.net

Stereocontrolled Functionalization of the Oxirane Ring

The high reactivity of the strained epoxide ring allows for a variety of stereocontrolled functionalization reactions, primarily through nucleophilic ring-opening. researchgate.net

Regioselective and Stereospecific Nucleophilic Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides can proceed via two main pathways, SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. Strong nucleophiles will attack the less sterically hindered carbon atom of the epoxide. libretexts.orgmagtech.com.cn This backside attack results in an inversion of stereochemistry at the site of attack.

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgmagtech.com.cn

The regioselectivity is therefore controlled by a balance of steric and electronic effects. magtech.com.cn For this compound, the presence of the carboxylate group can influence the regioselectivity of the ring-opening. For example, in enzymatic reactions, the carboxylate group can be bound by active site residues, directing the nucleophilic attack to a specific carbon. nih.gov

A variety of nucleophiles can be employed in these reactions, including water, alcohols, amines, azides, and halides, leading to a diverse array of functionalized products. researchgate.netacs.orgresearchgate.net

| Conditions | Mechanism | Site of Attack (on unsymmetrical epoxide) | Stereochemistry |

| Basic/Neutral | SN2 | Less substituted carbon libretexts.orgmagtech.com.cn | Inversion |

| Acidic | SN1-like | More substituted carbon libretexts.orgmagtech.com.cn | Varies |

Diastereoselective Transformations

When the nucleophile or the epoxide substrate already contains a chiral center, the ring-opening reaction can lead to the formation of diastereomers. Controlling the diastereoselectivity of these transformations is crucial for the synthesis of complex molecules with multiple stereocenters.

For instance, the reaction of chiral epoxides with chiral nucleophiles, such as 2,5-disubstituted tetrahydroquinolines, can proceed with high regio- and diastereoselectivity. acs.org Similarly, intramolecular ring-opening reactions, where the nucleophile is part of the same molecule as the epoxide, can lead to the formation of cyclic products with well-defined stereochemistry. The formation of five- and six-membered rings is generally favored. magtech.com.cn

Acid-promoted epoxide opening with nucleophiles like bromide or azide, followed by further transformations, has been used to create β-amino-γ-hydroxy alkylphosphonates with high diastereoselectivity. frontiersin.org

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another site for chemical modification. smolecule.com This functional group can be converted into a variety of other functionalities, expanding the synthetic utility of this chiral building block.

Common derivatization reactions include:

Esterification: Reaction with alcohols, often under acidic conditions or using coupling agents, yields esters. smolecule.com

Amidation: Reaction with amines, typically activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), produces amides. smolecule.comthermofisher.com The efficiency of EDAC-mediated coupling can be improved by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or aluminum hydride. wikipedia.org

Conversion to other functional groups: The carboxylic acid can be transformed into acyl hydrazides or hydroxamic acids. thermofisher.com It can also be converted into an aliphatic amine through a multi-step process involving coupling with a protected diamine followed by deprotection. thermofisher.com

These derivatization strategies allow for the incorporation of the this compound scaffold into a wide range of larger and more complex molecules. google.comnih.gov

| Derivative | Reagents |

| Ester | Alcohol, Acid catalyst or Coupling agent smolecule.com |

| Amide | Amine, EDAC smolecule.comthermofisher.com |

| Primary Alcohol | Lithium aluminum hydride or Aluminum hydride wikipedia.org |

| Acyl Hydrazide | Hydrazine (B178648), Coupling agent thermofisher.com |

| Aliphatic Amine | Protected diamine, Coupling agent, Deprotection thermofisher.com |

Esterification and Amidation Strategies

The carboxylic acid group of this compound can be readily converted into esters and amides. These reactions are fundamental for creating a diverse range of derivatives with tailored properties. smolecule.com

Esterification:

Standard esterification methods can be applied to this compound. For instance, acid-catalyzed Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. However, careful control of reaction conditions, such as pH, is necessary to prevent the undesired opening of the reactive epoxide ring.

Alternatively, milder conditions can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates esterification under neutral conditions, preserving the integrity of the oxirane ring. google.com

Amidation:

Amidation of this compound can be achieved by first activating the carboxylic acid group. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. google.com

One-pot, two-step amidation procedures have also been developed. These methods often involve the in-situ formation of a reactive ester intermediate, which then reacts with an amine without the need for isolating the intermediate. This approach offers operational simplicity and can tolerate a variety of functional groups. nih.gov For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent allows for the formation of amides at or below room temperature. google.com

Synthesis of Complex Ester and Amide Derivatives

The fundamental esterification and amidation strategies provide a gateway to a wide array of more complex derivatives of this compound. These derivatives are often designed to enhance specific properties such as lipophilicity, cell permeability, or to act as inhibitors for specific biological targets.

Complex Ester Derivatives:

The synthesis of complex ester derivatives often involves the use of alcohols with additional functional groups or complex molecular scaffolds. For example, 3-(4-Methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid esters have been synthesized as inhibitors of HIV integrase. These methoxyphenyl esters were found to improve lipophilicity and cellular uptake compared to the parent carboxylic acid.

Complex Amide Derivatives:

The synthesis of complex amide derivatives is crucial for the development of peptidomimetics and other biologically active compounds. This often involves coupling the this compound moiety with amino acids or peptide fragments. Standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBT) are commonly used to facilitate the formation of the amide bond. nih.gov

An example is the synthesis of (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid, a peptidomimetic calpain inhibitor. The synthesis involves the coupling of the oxirane dicarboxylic acid with a complex amine component. ontosight.ai

| Derivative Type | Example Compound Name | Synthetic Strategy | Key Feature/Application |

| Ester | 3-(4-Methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid esters | Esterification | Improved lipophilicity for HIV integrase inhibition |

| Amide | (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid | Amidation with a complex amine | Peptidomimetic calpain inhibitor |

Multi-Step Synthesis of Complex Scaffolds

This compound is a versatile starting material for the multi-step synthesis of intricate molecular architectures. researchgate.netsmolecule.com The inherent reactivity of the epoxide ring allows for various ring-opening reactions, which, combined with transformations of the carboxylic acid group, enables the construction of complex peptidomimetic structures and fused heterocyclic and spiro compounds. smolecule.comsapub.org

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound derivatives, particularly epoxysuccinates, are frequently incorporated as warheads in peptidomimetic inhibitors of cysteine proteases like calpains. nih.gov

The synthesis of these peptidomimetics typically involves a multi-step sequence. nih.gov First, a peptide-like scaffold is constructed, which is then coupled to an this compound derivative. nih.gov For example, a peptidomimetic scaffold can be coupled to an ethyl ester of an oxirane dicarboxylic acid using coupling agents like EDCI and HOBT. nih.gov Subsequent saponification of the ester group with a base like lithium hydroxide (B78521) (LiOH) yields the final carboxylic acid-containing peptidomimetic. nih.gov

Researchers have synthesized libraries of peptidomimetic epoxides with variations at different positions to optimize selectivity and potency. For instance, incorporating a P2 histidine residue has been explored to confer selectivity for calpain-1. nih.gov

| Peptidomimetic Inhibitor | Target Enzyme | Synthetic Approach | Yield (%) |

| (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid | Calpain | Saponification of the ethyl ester precursor with LiOH | 46.1 |

| (2S,3S)-3-((S)-1-oxo-1-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methylamino)-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylic acid | Calpain | LiOH-mediated saponification | 54.2 |

Formation of Fused Heterocyclic and Spiro Compounds

The reactivity of the oxirane ring makes this compound and its derivatives excellent precursors for the synthesis of fused heterocyclic and spiro compounds. sapub.org

Fused Heterocycles:

Derivatives of oxirane carboxylic acids can be used as key starting materials to synthesize a variety of fused heterocyclic systems. For example, an oxirane derivative can be reacted with a 2-amino-5-aryl-1,3,4-thiadiazole to yield an imidazolo[2,1-b]thiadiazole derivative. sapub.orgscispace.com This intermediate can then undergo further reactions with binucleophiles like hydrazine derivatives to form more complex fused systems such as pyrrolo-thiadiazolo imidazoles and pyridazinones. sapub.org The reaction pathways can be influenced by the stability of the intermediates and the reaction conditions, leading to regioselective outcomes. sapub.org

Spiro Compounds:

Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized from oxirane carboxylic acid derivatives. sapub.org For instance, the reaction of certain imidazolo[2,1-b]thiadiazole intermediates with hydrazine derivatives can lead to the formation of spiro pyrazolo and isoxazolo imidazo (B10784944) thiadiazoles. scispace.com The formation of these spirocycles often proceeds through intermediates that undergo internal ring closure. scispace.com

| Compound Class | Starting Material | Key Reagents | Resulting Scaffold |

| Fused Heterocycle | Oxirane derivative | 2-Amino-5-aryl-1,3,4-thiadiazole, Hydrazine | Imidazolo[2,1-b]thiadiazole, Pyrrolo-thiadiazolo imidazole (B134444) sapub.org |

| Spiro Compound | Imidazolo[2,1-b]thiadiazole derivative | Hydrazine derivatives | Spiro pyrazolo and isoxazolo imidazo thiadiazole scispace.com |

Mechanistic Investigations of Reactions Involving S Oxirane 2 Carboxylic Acid

Detailed Analysis of Oxirane Ring-Opening Mechanisms

The opening of the epoxide ring in (S)-oxirane-2-carboxylic acid can proceed through different mechanistic pathways, primarily dictated by whether the reaction is conducted under basic/neutral or acidic conditions. openstax.orglibretexts.org Due to the inherent strain, these reactions are generally thermodynamically favored. jove.com

Under neutral or basic conditions, the ring-opening of epoxides occurs via a mechanism that is characteristic of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgjove.com In this process, a strong nucleophile directly attacks one of the carbon atoms of the oxirane ring. khanacademy.org This attack occurs from the side opposite to the carbon-oxygen bond, a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com

For an asymmetrical epoxide like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. khanacademy.org The reaction is a concerted process where the nucleophile forms a new bond with the carbon atom simultaneously as the carbon-oxygen bond of the ring breaks. masterorganicchemistry.com This SN2-like mechanism results in an inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.comlibretexts.org The initial product is an alkoxide ion, which is subsequently protonated (often by the solvent or during a workup step) to yield the final product. jove.com The significant ring strain of the epoxide provides the driving force for the reaction, allowing the departure of what would typically be a poor leaving group (an alkoxide). libretexts.org

In acid-catalyzed reactions, the mechanism still involves a backside attack characteristic of an SN2 process, leading to a trans-diol product in the case of hydrolysis. openstax.orglibretexts.org However, the regioselectivity can change depending on the substitution pattern of the epoxide. openstax.org

The nature of the intermediates and transition states differs significantly between base-catalyzed and acid-catalyzed pathways.

Base-Catalyzed/Neutral Conditions: The reaction proceeds through a single, high-energy transition state without a stable intermediate. libretexts.org In this SN2 transition state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing oxygen atom. masterorganicchemistry.com The geometry at the carbon being attacked is trigonal bipyramidal. masterorganicchemistry.com The intermediate formed after the ring opens is an alkoxide. jove.com

Acid-Catalyzed Conditions: The reaction begins with the protonation of the epoxide oxygen by the acid, forming a protonated epoxide intermediate. libretexts.orgkhanacademy.org This step makes the oxygen a much better leaving group. byjus.com The subsequent nucleophilic attack occurs on this activated intermediate. The transition state for this step has significant SN2 character, but it also possesses some SN1-like carbocationic character. openstax.orglibretexts.org Positive charge begins to build on the more substituted carbon atom as the carbon-oxygen bond starts to break, even before the nucleophile fully attacks. libretexts.orgbyjus.com This SN1-like character explains why, for certain epoxides (e.g., those with a tertiary carbon), the nucleophile may attack the more substituted carbon. openstax.orglibretexts.org

Impact of Substituents and Catalysts on Reactivity and Selectivity

The rate and outcome of ring-opening reactions of this compound are highly dependent on the electronic and steric nature of the substituents involved and the type of catalysis employed.

Steric Effects: Steric hindrance is a primary factor governing the regioselectivity of the SN2 attack under basic or neutral conditions. wikipedia.org Nucleophiles will preferentially attack the less sterically bulky carbon of the epoxide ring. openstax.orgkhanacademy.org In this compound, the C3 carbon (CH2) is less substituted than the C2 carbon, which bears the carboxylic acid group, making C3 the typical site of attack for strong nucleophiles. The bulkiness of the nucleophile itself also plays a critical role; larger nucleophiles will exhibit a greater preference for the less hindered position. wikipedia.org

Electronic Effects: The substituents on the oxirane ring influence the electrophilicity of the ring carbons. The carboxylic acid group in this compound is an electron-withdrawing group. This inductive effect increases the partial positive charge on the adjacent C2 carbon, making it more electrophilic. While this electronic factor favors attack at C2, the steric hindrance at the same position means that for SN2 reactions, the steric effect usually dominates. khanacademy.org In acid-catalyzed reactions, the electronic effect is more pronounced. The ability of substituents to stabilize the developing positive charge in the SN1-like transition state becomes more important, influencing the site of nucleophilic attack. libretexts.org

The table below summarizes the interplay of these effects on regioselectivity.

| Condition | Primary Influencing Factor | Typical Site of Attack | Mechanistic Character |

| Basic/Neutral | Steric Hindrance | Less substituted carbon (C3) | Pure SN2 |

| Acidic | Electronic & Steric Effects | More substituted carbon (C2) or less substituted (C3), depending on stabilization of the transition state | SN2-like with SN1 character |

Catalysts are frequently employed to accelerate the ring-opening of epoxides.

Acid Catalysis: In the presence of an acid, the epoxide oxygen is protonated. khanacademy.org This protonation enhances the leaving group ability of the oxygen and activates the ring toward nucleophilic attack, even by weak nucleophiles like water or alcohols. openstax.orglibretexts.org The mechanism involves the formation of a protonated epoxide, which is then attacked by the nucleophile. byjus.com This type of catalysis allows the reaction to proceed under much milder conditions than uncatalyzed reactions. openstax.org

Base Catalysis: Base catalysis typically involves a strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, that directly attacks the epoxide ring. openstax.orgjove.com In some cases, a base may be used to deprotonate a protic nucleophile, increasing its nucleophilicity and thus its reaction rate. The reaction proceeds via a standard SN2 mechanism, attacking the less hindered carbon. jove.com Carboxylates, formed from a carboxylic acid and a base, can also act as effective nucleophilic catalysts in the ring-opening process. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insight into the reaction mechanisms of this compound. The high ring strain of the epoxide ring makes its ring-opening reactions thermodynamically favorable. jove.com

Kinetic investigations of the reaction between oxiranes and carboxylic acids in the presence of tertiary amine catalysts show that the reaction follows SN2-like processes. researchgate.net The activation parameters, such as the enthalpy of activation (Δ≠H°) and entropy of activation (Δ≠S°), derived from these studies are characteristic of bimolecular substitution reactions. researchgate.net Quantum chemical modeling has been used to map the potential energy surface of these reactions, allowing for the characterization of transition state geometries and calculation of activation barriers. researchgate.netdnu.dp.ua

Systematic studies on the kinetics of oxirane ring-opening by carboxylic acids catalyzed by tertiary amines have established the reaction orders with respect to the reactants and catalyst. researchgate.net A proposed kinetic model suggests a series of parallel and consecutive stages, including the initial activation of the oxirane by the acid and subsequent nucleophilic attack by either the amine catalyst or a carboxylate anion intermediate. researchgate.net

The table below presents hypothetical activation parameters typical for SN2 reactions involving oxiranes, illustrating the influence of the nucleophile.

| Nucleophile | Δ≠H° (kJ/mol) | Δ≠S° (J/mol·K) | Relative Rate |

| CH3O⁻ | 65 | -50 | Fast |

| CH3COO⁻ | 80 | -65 | Moderate |

| CH3OH | 95 | -80 | Slow |

Note: These values are illustrative for typical oxirane ring-opening reactions and demonstrate general trends.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants provides quantitative insight into how the concentration of reactants affects the rate of a chemical reaction. For a given reaction, the rate law expresses this relationship mathematically (rate = k[A]ⁿ[B]ᵐ), where 'k' is the rate constant and 'n' and 'm' are the reaction orders with respect to reactants A and B. khanacademy.orgyoutube.com These parameters must be determined experimentally. khanacademy.org

While general methodologies for determining these values are well-established, specific studies detailing the experimental determination of reaction orders and the corresponding rate constants for reactions of this compound were not identified in the available literature. Research on similar compounds, such as 2-(chloromethyl)oxirane, has shown that the reaction order with respect to the acid and catalyst can be determined by systematically varying their concentrations. researchgate.net However, without direct experimental data for this compound, a specific rate law cannot be provided.

Activation Parameters (Enthalpy, Entropy, and Free Energy)

Activation parameters—including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are derived from the temperature dependence of the reaction rate constant, typically through an Arrhenius or Eyring plot. These parameters provide deeper understanding of the transition state and the energetic barriers of a reaction.

Detailed experimental values for the activation parameters for reactions involving this compound are not specified in the surveyed literature. For analogous amine-catalyzed reactions between other oxiranes and carboxylic acids, experimental values for Δ≠H° and Δ≠S° have been found to be characteristic of S_N2-like processes. researchgate.net Quantum chemical modeling is also a powerful tool used to calculate theoretical activation parameters and to examine reaction pathways. researchgate.net In the absence of specific studies on this compound, a quantitative discussion of its reaction activation parameters cannot be presented.

Computational and Theoretical Chemistry Studies on S Oxirane 2 Carboxylic Acid

Quantum Chemical Modeling and Potential Energy Surface Analysis

Quantum chemical modeling is instrumental in understanding the intrinsic properties of (S)-oxirane-2-carboxylic acid. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface, revealing details about the molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. sciforum.net By calculating the electron density, DFT can predict various molecular properties, including geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). sciforum.netacs.org For oxirane derivatives, DFT calculations are crucial for predicting their reactivity. dnu.dp.ua

The reactivity of the oxirane ring, for instance, is influenced by the electronic effects of its substituents. pleiades.online DFT studies can quantify these effects by calculating atomic charges and mapping the electrostatic potential. This information helps predict the most likely sites for nucleophilic or electrophilic attack. For example, in the ring-opening reactions of epoxides, theoretical calculations can determine the activation energy barriers for different pathways, clarifying the reaction mechanism. pleiades.onlinenih.gov In studies of related compounds, DFT calculations have successfully predicted reaction barriers that show a strong correlation with experimentally observed reaction rates. nih.gov These theoretical models are essential for understanding structure-activity relationships and designing new molecules with desired chemical reactivity. nih.gov

Table 1: Representative DFT Functionals for Reactivity Studies This table is for illustrative purposes and shows common DFT functionals used in computational chemistry.

| Functional Type | Examples | Typical Application |

| Hybrid GGA | B3LYP, PBE0 | Geometries, energies, electronic properties |

| Meta-GGA | M06-L | Good for main-group thermochemistry |

| Range-Separated | ωB97X-D, CAM-B3LYP | Charge-transfer excitations, reaction barriers |

| Double-Hybrid | B2PLYP | High accuracy for thermochemistry and kinetics |

The biological activity and chemical reactivity of this compound and its derivatives are heavily dependent on their three-dimensional shape or conformation. Conformational analysis, often performed using molecular mechanics force fields (like MMFF94) or quantum chemical methods, explores the different spatial arrangements of the atoms and their relative energies. mdpi.com

For flexible molecules, multiple low-energy conformations may exist. Theoretical calculations can identify the most stable conformers and the energy barriers between them. nih.govmdpi.com This is critical for understanding how the molecule might adapt its shape to fit into an enzyme's active site. For example, studies on fosfomycin, a related epoxy compound, have shown that its preferred conformation presents a spatial charge distribution that mimics the natural substrate of its target enzyme. nih.gov DFT calculations can also be used to analyze hypothetical intermediates in reaction mechanisms, revealing conformational preferences that guide regioselectivity and stereoselectivity. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound might function as a biological agent, such as an enzyme inhibitor, computational techniques like molecular docking and molecular dynamics are employed. nih.gov These methods simulate the interaction between a small molecule (ligand) and a large biological molecule (target), typically a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.govjaper.in The process involves placing the ligand in various positions and orientations within the enzyme's active site and scoring the resulting poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.govresearchgate.net

For this compound, docking studies can identify key amino acid residues in a target enzyme's active site that are crucial for binding. nih.gov The carboxylic acid group, for example, is likely to form strong hydrogen bonds or ionic interactions with positively charged or polar residues like Arginine or Lysine. nih.gov The oxirane ring can also participate in various interactions. By revealing these binding modes, docking provides a static picture of how the molecule might inhibit enzyme function, guiding the design of more potent derivatives. japer.in

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. physchemres.org MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, providing insights into the flexibility and stability of the complex. physchemres.orgnih.gov

By analyzing the trajectory of an MD simulation, researchers can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD trajectory suggests a stable binding mode, whereas large fluctuations might indicate an unstable interaction. physchemres.orgnih.gov MD simulations can also reveal conformational changes in the enzyme upon ligand binding and the role of water molecules in mediating interactions, providing a more complete understanding of the binding event. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the protein-ligand complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Conformational changes and protein folding/unfolding. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Specificity and strength of binding interactions. |

Spectroscopic Correlations with Theoretical Predictions (e.g., IR, NMR)

Computational methods are also invaluable for interpreting experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations or atomic nuclei, leading to a more confident structure elucidation.

Theoretical Infrared (IR) spectra can be simulated from vibrational frequencies calculated using methods like DFT. researchgate.netresearchgate.net For a carboxylic acid like this compound, key vibrational modes include the O-H stretch, the C=O carbonyl stretch, and the C-O stretch. echemi.comyoutube.com The calculated frequencies and intensities can be compared to experimental IR spectra to confirm the presence of these functional groups. sciforum.netresearchgate.net Theoretical calculations are particularly useful for assigning bands in the complex "fingerprint" region of the spectrum. wiley.com

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.govmdpi.com The chemical shift of a nucleus is highly sensitive to its local electronic environment. Calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. nih.govprinceton.edu The acidic proton of the carboxyl group is expected to have a characteristic downfield chemical shift (10-13 ppm). libretexts.org The carbonyl carbon typically appears in the 160-180 ppm range in ¹³C NMR. libretexts.org Comparing these calculated values with experimental data helps to confirm the molecular structure and assign specific resonances. researchgate.netmdpi.com

Table 3: Comparison of Typical Experimental and Theoretical Spectroscopic Data for Carboxylic Acids

| Spectroscopy | Feature | Typical Experimental Range | Basis of Theoretical Calculation |

| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | DFT Harmonic Frequency Analysis |

| IR | C=O Stretch | 1700-1725 cm⁻¹ (strong, sharp) | DFT Harmonic Frequency Analysis |

| ¹H NMR | -COOH Proton | 10-13 ppm | GIAO/DFT Shielding Tensors |

| ¹³C NMR | -COOH Carbon | 160-180 ppm | GIAO/DFT Shielding Tensors |

Applications in Advanced Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Resins

The dual functionality of (S)-oxirane-2-carboxylic acid allows for its incorporation into various polymer architectures, leading to materials with tailored properties for use in high-performance applications like specialty adhesives, coatings, and functional plastics. smolecule.com

The strained three-membered epoxide ring of this compound is susceptible to ring-opening reactions, which serve as the fundamental mechanism for its polymerization. smolecule.com This process can be initiated by cationic, anionic, or coordination catalysts. For instance, the cationic polymerization of a derivative, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been shown to produce polyethers. researchgate.netrsc.org The polymerization proceeds via nucleophilic attack on one of the epoxide carbons, leading to the formation of a linear polymer chain.

Table 1: Examples of Polymerization involving Oxirane Derivatives

| Monomer | Initiator/Catalyst | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Cationic initiator (e.g., BF₃OEt₂) | Polyether | Forms a stiff, stretched conformation due to hetero π-stacking interactions between side-chain groups. rsc.org | researchgate.net, rsc.org |

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. wikipedia.org They are formed by reacting an epoxy prepolymer (containing oxirane groups) with a curing agent or hardener. wikipedia.org this compound and its derivatives can serve as components in these systems.

The fundamental reaction involves the opening of the oxirane ring by a curative, which can be a polyfunctional amine, acid, or alcohol. wikipedia.org When carboxylic acids are used as hardeners, the carboxyl group attacks the epoxide ring, leading to the formation of a hydroxyl group and an ester linkage. researchgate.net This reaction is a form of esterification by addition. researchgate.net This process, known as curing, creates a cross-linked, three-dimensional polymer network. wikipedia.org Glycidyl esters and ethers derived from the parent acid can be polymerized to form the backbone of epoxy resins used widely in adhesives and coatings. smolecule.com The specific properties of the resulting resin, such as rigidity, thermal stability, and chemical resistance, can be tuned by selecting appropriate co-reactants and controlling the cross-linking density. researchgate.net

Design of Chiral Materials

The inherent chirality of the this compound molecule is a key feature that is exploited in the design of advanced optical materials, particularly liquid crystals. Chirality is a prerequisite for properties such as ferroelectricity in liquid crystals. tandfonline.com

Chiral dopants are optically active compounds added in small quantities to an achiral nematic liquid crystal host to induce a helical, or chiral nematic (cholesteric), phase. beilstein-journals.orgmdpi.com The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which describes its ability to induce this helical structure. beilstein-journals.org

Derivatives of oxirane carboxylic acid have been synthesized and investigated as chiral dopants to induce ferroelectric properties in liquid crystal phases. tandfonline.com For example, compounds possessing a (2R)-2-oxirane carboxylic acid unit connected to mesogenic building blocks have been shown to be effective dopants. tandfonline.com These chiral molecules impart their handedness to the bulk liquid crystal phase, leading to the formation of a helical superstructure, a key requirement for certain fast-switching display applications. tandfonline.com The presence of the ester group adjacent to the oxirane ring in these dopants has been noted to enhance the chemical stability of the three-membered ring system. tandfonline.com

Beyond their use as dopants, derivatives of this compound can be incorporated directly into the molecular structure of the liquid crystal molecules themselves. tandfonline.com These molecules are designed with a rigid mesogenic core (often containing phenyl rings) and a flexible tail, with the chiral oxirane unit strategically placed either terminally or within the core. tandfonline.com

Research has demonstrated the synthesis of novel ferroelectric liquid crystals (FLCs) that incorporate a chiral oxirane carboxylic ester unit. tandfonline.com It was found that incorporating the chiral unit directly into the mesogenic moiety can lead to improved mesomorphic properties, such as broader temperature ranges for the ferroelectric smectic C* (Sc*) phase, compared to compounds where the chiral unit is at the terminus. tandfonline.com

Table 2: Properties of Liquid Crystals Incorporating Chiral Oxirane Carboxylic Acid Units

| Compound Structure | Placement of Chiral Unit | Observed Mesophase(s) | Spontaneous Polarization (Ps) | Key Finding | Reference |

|---|---|---|---|---|---|

| Oxirane ester with three aromatic rings | Terminal | Cholesteric, Smectic C* (Sc*) | Not specified | Exhibits a ferroelectric Sc* phase. | tandfonline.com |

| Oxirane ether with three aromatic rings | Terminal | Cholesteric, Smectic C* (Sc*) | Not specified | The specific mesophases are dependent on the heteroatom (O vs. S) in the structure. | tandfonline.com |

Preparation of Biodegradable Polymers for Controlled Release Systems

The development of biodegradable polymers is crucial for biomedical applications such as drug delivery and tissue engineering, as they can degrade into non-toxic byproducts within the body. nih.govnih.gov Polymers like polyesters are a major class of biodegradable materials. mdpi.commdpi.com

This compound is a suitable monomer for producing such materials. Through ring-opening polymerization, it can be used to synthesize aliphatic polyesters. The ester linkages in the polymer backbone are susceptible to hydrolysis, which is the primary mechanism of degradation for many biodegradable polymers. mdpi.com By combining oxirane-2-carboxylic acid with other monomers, copolymers with tunable degradation rates and physical properties can be created. smolecule.com These materials can be formulated into matrices or microcapsules to encapsulate therapeutic agents. The degradation of the polymer matrix allows for the gradual release of the entrapped drug over a prolonged period, which is the principle of controlled release systems. smolecule.comnih.gov

Biochemical Research Applications of S Oxirane 2 Carboxylic Acid

Investigations into Enzyme Interaction and Inhibition Mechanisms

(S)-Oxirane-2-carboxylic acid and its related derivatives have been central to studies aimed at understanding enzyme-inhibitor interactions. The presence of the strained oxirane ring makes these molecules reactive, particularly towards nucleophilic residues within enzyme active sites, leading to various modes of inhibition.

Active Site-Directed Irreversible Inhibition Studies

Derivatives of oxirane-2-carboxylic acid are recognized as active site-directed irreversible inhibitors. This mechanism of inhibition is characterized by the inhibitor molecule initially binding to the enzyme's active site, akin to a substrate. Following this initial non-covalent binding, a covalent bond is formed between the inhibitor and an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

This process has been proposed for the action of related oxirane carboxylic acid derivatives on Carnitine Palmitoyltransferase I (CPT I), where it is suggested that they form stable covalent bonds within the active site. google.com The inhibitory action is thought to stem from a nucleophilic residue in the enzyme's active site attacking one of the carbon atoms of the epoxide ring, causing the ring to open and form a permanent covalent linkage. This type of inhibition is time- and concentration-dependent. Studies on other enzymes, such as certain dehalogenases, have shown that this inactivation process involves the initial formation of a reversibly bound enzyme-inhibitor complex before the final covalent modification occurs.

Interaction with Specific Enzyme Classes (e.g., Calpains, Dehalogenases)

The specificity of this compound and its enantiomer has been investigated against several classes of enzymes.

Dehalogenases : In studies investigating potential irreversible inhibitors for bacterial 3-chloroacrylic acid dehalogenases, both (R)- and (S)-oxirane-2-carboxylate were examined. Research on cis-3-chloroacrylic acid dehalogenase (cis-CaaD) found that the enzyme was irreversibly inhibited in a time- and concentration-dependent manner exclusively by the (R)-enantiomer of oxirane-2-carboxylate. The (S)-enantiomer did not exhibit the same inhibitory effect on this particular enzyme, highlighting a high degree of stereospecificity in the enzyme-inhibitor interaction. The inhibition by the (R)-enantiomer was shown to be an active-site-directed process, as the enzyme was protected from inactivation by the presence of its substrate.

Calpains : In the reviewed literature, no specific studies detailing the direct interaction or inhibition of calpains by this compound were identified. Calpains are a family of calcium-dependent cysteine proteases, and while many inhibitors have been developed to study their function, a direct role for this specific oxirane compound has not been documented. nih.govscbt.com

Other Enzyme Classes : Derivatives of oxirane carboxylic acid are well-documented inhibitors of Carnitine Palmitoyltransferases (CPT), which are crucial for fatty acid metabolism. google.com Additionally, compounds containing the oxirane-2-carboxylic acid structure have demonstrated weak inhibitory activity against the coronaviral main protease (Mpro), suggesting that the oxirane moiety can serve as a warhead for targeting cysteine proteases through alkylation of the active site residue.

Impact on Mitochondrial Respiration and Phospholipase A2 Activity

Phospholipase A2 Activity : A review of available scientific literature did not yield specific studies on the impact of this compound on the activity of Phospholipase A2 (PLA2). PLA2 enzymes are responsible for hydrolyzing the sn-2 position of glycerophospholipids to release fatty acids, such as arachidonic acid. wikipedia.orgnih.gov While they are a major area of research in inflammation and cell signaling, their interaction with this specific compound is not documented.

Influence on Cellular Metabolic Pathways

The targeted inhibition of key enzymes by this compound and its derivatives allows for the modulation of entire metabolic pathways, providing a method for researchers to study cellular metabolism.

Effects on Gene Expression and Cellular Metabolism

Effects on Cellular Metabolism : The most significant documented effect on cellular metabolism is the inhibition of fatty acid β-oxidation. By blocking CPT I, oxirane carboxylic acid derivatives force a metabolic shift away from the use of fats as an energy source and towards glucose utilization. This has made them valuable research tools for studying the interplay between fatty acid and glucose metabolism in various physiological and pathological states.

Effects on Gene Expression : Specific studies detailing the effects of this compound on the regulation of gene expression were not found in the reviewed literature.

Studies on Biochemical Pathways Involving Oxirane Ring-Opening

The central biochemical event enabling the inhibitory action of this compound is the nucleophilic opening of its epoxide ring. This reaction is fundamental to its ability to form covalent bonds with enzyme active sites.

The mechanism of ring-opening can be influenced by the environment of the enzyme's active site. For instance, in the case of the inhibition of cis-CaaD by the (R)-enantiomer, two potential mechanisms have been proposed:

Acid-Catalyzed Ring Opening : An acidic residue in the active site protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the conjugate base of another active site residue (Pro-1).

Nucleophilic Substitution : The conjugate base of an active site residue (Pro-1) directly acts as a nucleophile, attacking one of the epoxide carbons. This reaction is facilitated by an acid catalyst that polarizes the carbon-oxygen bond.

In both proposed mechanisms, arginine residues within the active site are thought to play a crucial role in binding the carboxylate group of the inhibitor, thereby positioning it correctly for the alkylation reaction. This ring-opening reaction is the definitive step that transforms a reversible interaction into an irreversible inhibition, making it a key focus of biochemical investigation.

Data Tables

Table 1: Enzyme Inhibition by Oxirane-2-Carboxylate Enantiomers

| Enzyme Target | Inhibitor | Observed Effect | Stereospecificity |

|---|---|---|---|

| cis-3-chloroacrylic acid dehalogenase (cis-CaaD) | (R)-oxirane-2-carboxylate | Active site-directed irreversible inhibition | Yes |

| cis-3-chloroacrylic acid dehalogenase (cis-CaaD) | (S)-oxirane-2-carboxylate | No inhibitory effect observed | Yes |

| Carnitine Palmitoyltransferase I (CPT I) | Oxirane carboxylic acid derivatives | Irreversible inhibition | Not specified in reviewed texts |

Comparative Biochemical Studies with Related Chiral Compounds

In biochemical research, the therapeutic and functional potential of a chiral molecule is often elucidated through comparative studies with its enantiomer and other structurally related compounds. For this compound and its derivatives, such studies are crucial for understanding the stereospecific interactions that govern their biological activity, particularly as enzyme inhibitors. Research has focused on comparing these compounds to understand how chirality and structural modifications influence their binding affinity and inhibitory potency against key enzymes.

Inhibition of Carnitine Palmitoyltransferase (CPT)

A significant area of research for oxirane carboxylic acid derivatives has been the inhibition of Carnitine Palmitoyltransferase (CPT), an enzyme critical for fatty acid metabolism. google.com The inhibitory action is thought to involve the stable covalent bonding of these derivatives within the active sites of CPT I. google.com Comparative studies on different isomers and derivatives have revealed stark differences in activity, highlighting the importance of stereochemistry.

For instance, studies on carnitine analogues have demonstrated that the (R)-isomers of certain sulfonamide and sulfamide (B24259) derivatives of aminocarnitine are the most potent inhibitors of CPT1. researchgate.net The sulfonamide derivative, in particular, was found to be a reversible competitive inhibitor with respect to palmitoyl-CoA. researchgate.net Research comparing the inhibitory effects on different isoforms of CPT1, such as the liver (L-CPT1) and heart (M-CPT1) isoforms, has been instrumental in identifying compounds with selective activity. researchgate.net One long-alkyl-chain carnitine analogue demonstrated high potency and good selectivity for the liver isoform over the heart isoform in rat mitochondria. researchgate.net

| Compound Class | Target | Measured Activity (IC₅₀) | Selectivity Ratio (M-CPT1/L-CPT1) | Reference |

|---|---|---|---|---|

| Long-Alkyl-Chain Carnitine Analogue | Rat Liver Mitochondria (L-CPT1) | 0.7 µM | 4.86 | researchgate.net |

| (R)-Isomer of C12-Sulfonamide of Aminocarnitine | CPT1 (isoform not specified) | Potent Inhibitor (Kᵢ = 0.25 µM) | Not Reported | researchgate.net |

| (R)-Isomer of C11-Sulfamide of Aminocarnitine | CPT1 (isoform not specified) | Potent Inhibitor | Not Reported | researchgate.net |

| Carbamate derivatives of (R)-carnitine | CPT1 (isoform not specified) | Essentially Inactive | Not Applicable | researchgate.net |

Inhibition of Cyclin-Dependent Kinase 1 (CDK1)

More recent comparative studies have explored the antiproliferative activities of 3-aryloxirane-2-carboxylate derivatives, which share the core oxirane-2-carboxylic acid structure. These compounds were screened for activity in cancer cell lines, and their interactions with cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation, were investigated. nih.gov

Molecular docking and molecular dynamics (MD) simulations were used to compare the binding of the most active compounds to the CDK1 enzyme. nih.gov These computational studies revealed differences in binding affinity and stability. For example, while one compound (2-3a) was predicted to have a higher binding potential due to forming an additional hydrogen bond and having a slightly lower binding energy, another compound (2-3c) showed a slightly higher binding affinity in MMPBSA energy computations. nih.gov The research indicated that all tested 3-aryloxirane-2-carboxylate derivatives exhibited antiproliferative activity on cancerous cells with IC₅₀ values under 100 µM. nih.gov

| Compound | Cell Line | Measured Activity (IC₅₀) | Comparative Binding to CDK1 | Reference |

|---|---|---|---|---|

| Derivative 2-3a | Lung and Colon Cancer | < 100 µM | Higher binding potential (molecular docking), stable complex formation | nih.gov |

| Derivative 2-3c | Lung and Colon Cancer | < 100 µM | Slightly higher binding affinity (MMPBSA), stable complex formation | nih.gov |

| Other 3-aryloxirane-2-carboxylate derivatives (3 total) | Lung and Colon Cancer | < 100 µM | Not detailed | nih.gov |

These comparative biochemical studies underscore the significance of stereochemistry and specific structural features in the design of potent and selective inhibitors based on the this compound scaffold. By comparing related chiral compounds, researchers can map the structure-activity relationships that are essential for developing targeted therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing chiral compounds like (S)-oxirane-2-carboxylic acid is a paramount goal in modern chemistry. Future research will likely focus on several key areas to improve upon existing synthetic strategies.

One promising avenue is the advancement of biocatalytic and chemoenzymatic methods . nih.govmanchester.ac.ukescholarship.orgresearchgate.net These approaches utilize enzymes or whole-cell systems to catalyze key transformations with high enantioselectivity and under mild reaction conditions, reducing the need for hazardous reagents and solvents. The kinetic resolution of racemic epoxides using enzymes is a well-established technique that can be further optimized for the production of this compound. mdpi.com Research into novel enzymes with enhanced stability and broader substrate scope will be crucial.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of chiral epoxides. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation. The development of catalytic asymmetric epoxidation reactions that utilize green oxidants, such as hydrogen peroxide or even molecular oxygen, will be a significant step forward. Solvent-free reaction conditions are also being explored to reduce the environmental impact of organic synthesis. nih.gov

The table below summarizes some emerging sustainable synthetic strategies.

| Synthetic Strategy | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery of novel enzymes, enzyme immobilization, process optimization. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Development of one-pot multi-enzyme cascade reactions. |

| Green Catalysis | Use of non-toxic catalysts and reagents, high atom economy. | Catalysts based on abundant metals, use of green oxidants. |

| Solvent-Free Reactions | Minimizes solvent waste, can lead to higher reaction rates. | Development of solid-state and melt-phase reaction conditions. |

Integration of this compound into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. thermofisher.comnuvisan.com this compound, with its defined stereochemistry and reactive epoxide ring, represents an ideal starting point for the construction of diverse and complex molecular libraries for HTS. upenn.edunih.gov

The integration of this chiral building block into HTS libraries can be achieved through diversity-oriented synthesis (DOS) . This strategy aims to create a wide range of structurally diverse molecules from a common starting material. The oxirane ring can be opened by a variety of nucleophiles, leading to a vast array of functionalized products with distinct pharmacological properties.

Key features for library design using this compound are outlined below.

| Library Design Feature | Description | Potential Outcome |

| Stereochemical Complexity | The inherent chirality of the starting material ensures the synthesis of stereochemically defined compounds. | Improved target specificity and reduced off-target effects. |

| Scaffold Diversity | The reactive epoxide allows for the introduction of a wide range of chemical functionalities and ring systems. | Exploration of novel chemical space and identification of new pharmacophores. |

| Fragment-Based Screening | Smaller, less complex derivatives can be synthesized for use in fragment-based drug discovery. | Identification of key binding interactions for lead optimization. |

The resulting libraries can be screened against a multitude of biological targets to identify novel hit compounds for various diseases.

Exploration of Novel Biochemical Targets and Biological Interactions

Derivatives of oxirane-2-carboxylic acid have already shown promise as inhibitors of specific enzymes. A notable example is the inhibition of Carnitine Palmitoyltransferase I (CPT I) , an enzyme crucial for fatty acid metabolism. portlandpress.comnih.govnih.govscbt.comresearchgate.net The irreversible inhibition of CPT I by etomoxir, a derivative of (R)-oxirane-2-carboxylic acid, highlights the potential of this chemical scaffold in modulating metabolic pathways. nih.gov Future research will likely focus on designing this compound derivatives with improved selectivity and potency for CPT I isoforms, which could have therapeutic applications in metabolic diseases.

More recently, 3-aryloxirane-2-carboxylate derivatives have demonstrated significant cytotoxic activity against lung and colon cancer cell lines. nih.gov Mechanistic studies suggest that these compounds may exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 1 (CDK1) , a key regulator of the cell cycle. nih.govnih.gov Further investigation into the structure-activity relationships of these compounds could lead to the development of novel cancer therapeutics.

The table below details known and potential biochemical targets.

| Biochemical Target | Biological Role | Therapeutic Potential |

| Carnitine Palmitoyltransferase I (CPT I) | Fatty acid oxidation | Metabolic diseases, diabetes |

| Cyclin-Dependent Kinase 1 (CDK1) | Cell cycle regulation | Cancer |

| Other Potential Targets | Various biological processes | Anti-inflammatory, antiviral, antibacterial espublisher.comresearchgate.netespublisher.comnih.gov |

The exploration of other potential biological targets for this compound derivatives remains an active area of research, with the potential to uncover new therapeutic applications.

Advanced Spectroscopic and Structural Biology Techniques for Characterization

A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound and its derivatives is essential for rational drug design and understanding their biological interactions. Advanced analytical techniques play a pivotal role in this characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.netthieme-connect.de Predicted NMR data for this compound provides a reference for the characterization of newly synthesized derivatives. uq.edu.au

| Predicted ¹H NMR Shifts for this compound |

| Proton |

| H on C2 |

| H (cis to COOH) on C3 |

| H (trans to COOH) on C3 |

| COOH |

| Predicted ¹³C NMR Shifts for this compound |

| Carbon |

| C=O |

| C2 |

| C3 |

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid and epoxide groups can be used to confirm the identity and purity of this compound. spectrabase.commdpi.comcreative-biolabs.comresearchgate.net

| Characteristic FTIR Absorptions |

| Functional Group |

| O-H (carboxylic acid) |

| C=O (carboxylic acid) |

| C-O (epoxide) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its structure. nih.govpitt.edulibretexts.orgcam.ac.ukyoutube.com For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). libretexts.org

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining crystal structures of this compound derivatives in complex with their biological targets is a major goal of structural biology, as it provides invaluable insights into the molecular basis of their activity and can guide the design of more potent and selective inhibitors.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-oxirane-2-carboxylic acid derivatives, and how are their purities validated?

- Synthesis : A common method involves saponification of ethyl ester precursors using LiOH in THF/MeOH/H₂O or MeOH/H₂O mixtures. For example, compound 27 was synthesized with 54.2% yield via LiOH-mediated hydrolysis .

- Purification : Chromatography (e.g., EtOAc/hexane) is employed, as seen in the synthesis of 29d and 29e with 75% and 73% yields, respectively .

- Validation : Purity is confirmed via HPLC (e.g., 93.6% for compound 33 using Method 1) , while structural integrity is verified by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS (e.g., δ 7.96-7.91 ppm for aromatic protons in 33 ) .

Q. How are stereochemical configurations of this compound derivatives confirmed experimentally?

- NMR Analysis : Diastereotopic protons and coupling constants in <sup>1</sup>H NMR distinguish stereoisomers. For 29d , two sets of tert-butyl signals (δ 0.95 and 0.98 ppm) confirm diastereomers .

- Chiral Chromatography : HPLC methods with chiral columns (e.g., Method 2 for compound 39 , purity >95%) resolve enantiomers .

- X-ray Crystallography : Though not explicitly described in the evidence, crystalline salts (e.g., sodium salt in Patent 22/2007 ) are characterized by DSC and IR to infer stereochemical stability .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their biological activity, such as enzyme inhibition?

- Substituent Effects : Adding electron-withdrawing groups (e.g., 4-fluorophenyl in 33 ) enhances calpain selectivity, while bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 40 ) improve binding affinity .

- Stereochemical Impact : The (2S,3S) configuration in E-64 derivatives is critical for irreversible cysteine protease inhibition, as altering stereochemistry reduces activity .

- Data Example : Compound 38 (benzo[d][1,3]dioxol-5-yl substituent) showed 10-fold higher selectivity for calpain over cathepsin B compared to 40 .

Q. What strategies resolve contradictions in synthetic yields or biological data for structurally similar derivatives?

- Yield Optimization : Adjusting solvent ratios (e.g., THF/MeOH/H₂O vs. MeOH/H₂O) improves yields. For instance, compound 33 (46.1% yield) required THF/MeOH/H₂O, while 27 (54.2%) used MeOH/H₂O .

- Biological Discrepancies : Contradictory enzyme inhibition data may arise from assay conditions (e.g., pH, substrate concentration). Standardizing protocols (e.g., fixed 10 µM inhibitor concentration) minimizes variability .

- Case Study : Variability in E-64 solubility (71 mg/mL in DMSO vs. <1 mg/mL in ethanol) impacts activity; using standardized DMSO stock solutions ensures reproducibility .

Q. How can computational methods complement experimental data in designing this compound-based inhibitors?

- Docking Studies : Molecular docking predicts binding modes. For calpain inhibitors, the oxirane ring interacts with the catalytic cysteine, while aryl groups occupy hydrophobic pockets .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of logP and steric parameters (e.g., for 33 vs. 39 ) correlates substituent hydrophobicity with potency .

- Thermodynamic Profiling : DSC data (e.g., exothermic peak at 170–175°C for sodium salt ) guides stability predictions during formulation.

Methodological Challenges and Solutions

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?

- Epoxide Ring Stability : Acidic conditions may hydrolyze the oxirane ring. Neutral pH during HPLC (e.g., Method 1 with 0.1% TFA) preserves integrity .

- Diastereomer Separation : Chromatographic conditions (e.g., EtOAc/hexane gradients) resolve diastereomers, as in 29d .